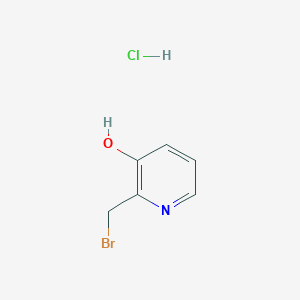
2-Bromomethyl-3-hydroxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-3-hydroxypyridine hydrochloride is a chemical compound with the molecular formula C6H6BrNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-3-hydroxypyridine hydrochloride typically involves the bromination of 3-hydroxypyridine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters more precisely, leading to higher efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-3-hydroxypyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and reduced derivatives of the original compound.
Scientific Research Applications
2-Bromomethyl-3-hydroxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-3-hydroxypyridine hydrochloride involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3-hydroxypyridine hydrochloride
- 2-Iodomethyl-3-hydroxypyridine hydrochloride
- 3-Hydroxypyridine
Uniqueness
2-Bromomethyl-3-hydroxypyridine hydrochloride is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that other similar compounds may not be as effective in.
Properties
Molecular Formula |
C6H7BrClNO |
|---|---|
Molecular Weight |
224.48 g/mol |
IUPAC Name |
2-(bromomethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H |
InChI Key |
PQQVZQPZISDHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


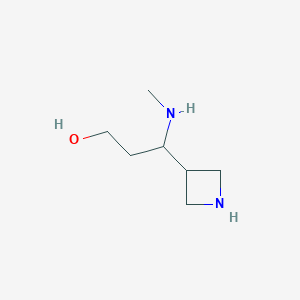
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)
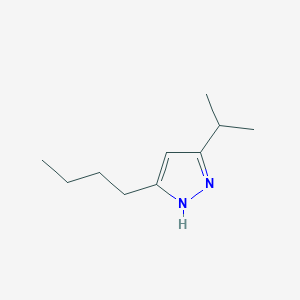
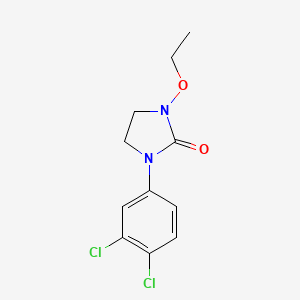

![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)



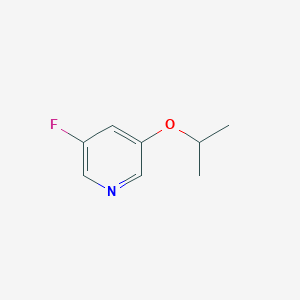
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)

